molecular formula C11H16Cl2N2O2 B13658243 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride

Katalognummer: B13658243
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: NXHPPUXRFOXSCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is an organic compound with the molecular formula C11H14N2O2.2HCl. It is a derivative of piperidine and pyridine, two heterocyclic compounds that are widely used in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid as starting materials. These compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring is substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields.

Eigenschaften

Molekularformel

C11H16Cl2N2O2

Molekulargewicht

279.16 g/mol

IUPAC-Name

1-pyridin-4-ylpiperidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);2*1H

InChI-Schlüssel

NXHPPUXRFOXSCZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.